

"What is the molecular structure of the FKK compound?"

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Compound of Interest

Compound Name: FKK

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Unraveling the FKK Compounds: A Tale of Two Molecules

The designation "**FKK**" in the chemical landscape refers to two distinct molecules, each with its own unique structure and biological context. For researchers and drug development professionals, it is crucial to differentiate between these two compounds to navigate their respective therapeutic potentials and mechanisms of action. This technical guide provides an in-depth analysis of both the indazole-derived bronchodilator and the benzenesulfonamide-based ligand, summarizing their molecular structures, experimental data, and known biological interactions.

Compound 1: FKK, the Indazole-Derived Bronchodilator

Chemical Identity: The first compound identified as **FKK** is a novel indazole derivative with bronchodilatory properties. Its systematic IUPAC name is reported as 2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium, and it is registered under the CAS number 78299-79-3.

Molecular Structure: The core of this **FKK** molecule is a tetracyclic system derived from indazole. The molecular formula is C₁₇H₁₇BrN₂.

Quantitative Data Summary:

Property	Value	Reference
Molecular Formula	C17H17BrN2	N/A
CAS Number	78299-79-3	N/A
IUPAC Name	2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazolium	N/A

Experimental Protocols:

A key study investigating the pharmacological effects of this **FKK** compound is titled "Effects of an indazole derivative, **FKK**, a novel bronchodilator, on the cardiovascular system in dogs." While the full text of this specific paper was not available for a detailed protocol extraction, a general understanding of the methodologies used in such preclinical cardiovascular studies can be outlined.

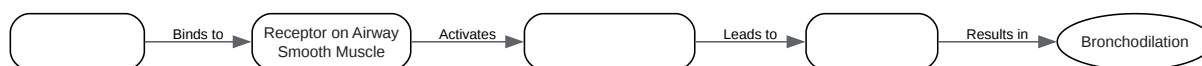
General Protocol for Assessing Cardiovascular Effects in a Canine Model:

- **Animal Preparation:** Mongrel dogs of a specified weight range are anesthetized with a suitable agent (e.g., sodium pentobarbital). The animals are then intubated to ensure a clear airway and ventilated artificially.
- **Catheterization:** Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A catheter may also be placed in the left ventricle to measure ventricular pressure.
- **Hemodynamic Measurements:** A range of cardiovascular parameters are continuously monitored and recorded. These typically include:
 - Heart Rate (HR)
 - Systemic Arterial Blood Pressure (Systolic, Diastolic, Mean)
 - Left Ventricular Pressure (LVP)
 - Rate of rise of left ventricular pressure (dp/dt)

- **Drug Administration:** The **FKK** compound, dissolved in an appropriate vehicle, is administered intravenously at varying doses.
- **Data Analysis:** The collected data is analyzed to determine the dose-dependent effects of the **FKK** compound on the measured cardiovascular parameters. Statistical analysis is performed to assess the significance of the observed changes.

Signaling Pathways:

The precise signaling pathway for the bronchodilatory action of this **FKK** compound is not explicitly detailed in the available resources. However, as a bronchodilator, it is likely to act on pathways that lead to the relaxation of airway smooth muscle.



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A generalized signaling pathway for a bronchodilator compound.

Compound 2: FKK, the Benzenesulfonamide-Based PDB Ligand

Chemical Identity: The second molecule also designated "**FKK**" is a benzenesulfonamide derivative found in the Protein Data Bank (PDB). Its chemical name is 4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]carbonylbenzenesulfonamide.

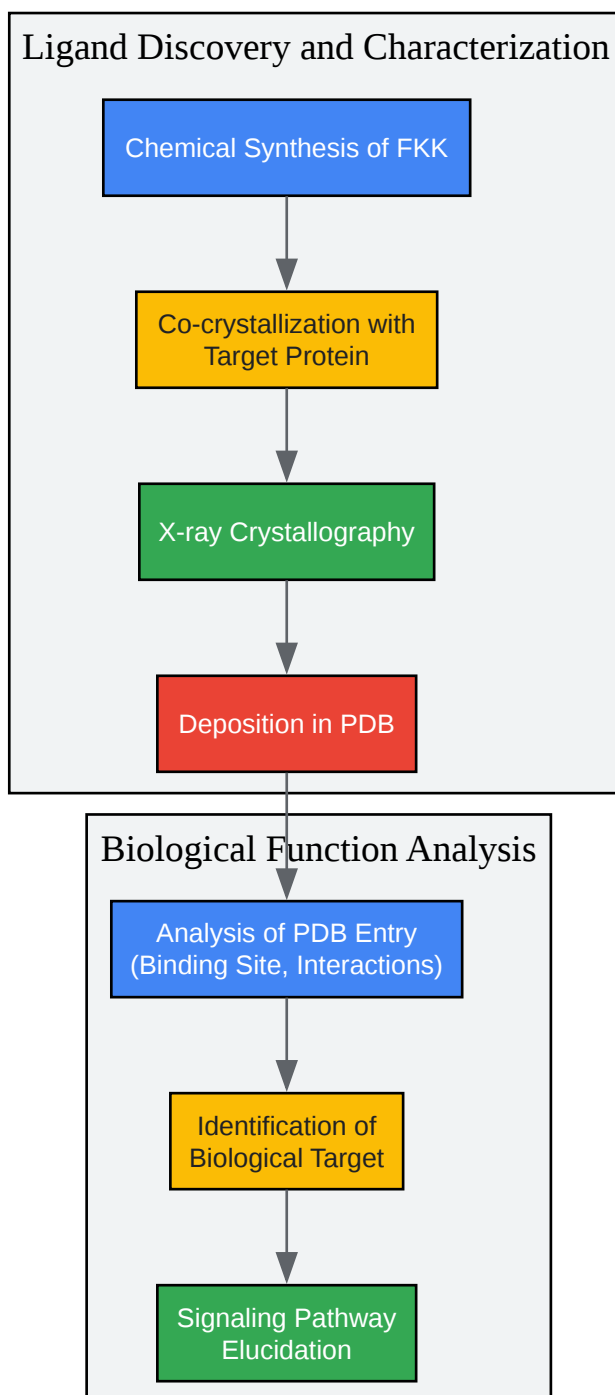
Molecular Structure: This **FKK** molecule features a central piperazine ring linking a fluorophenylmethyl group and a carbonylbenzenesulfonamide moiety. Its molecular formula is C₂₄H₂₄FN₃O₃S.

Quantitative Data Summary:

Property	Value	Reference
Molecular Formula	C24H24FN3O3S	[1]
Chemical Name	4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]carbonylbenzenesulfonamide	[1]
PDB Ligand ID	FKK	[1]
SMILES (Canonical)	<chem>c1cc(ccc1CN2CCN(CC2)C(=O)c3ccc(cc3)S(=O)(=O)N)F</chem>	[1]

Experimental Context and Potential Signaling Pathways:

This **FKK** ligand has been identified as a standalone ligand in two entries in the Protein Data Bank.[\[1\]](#) Analysis of these PDB entries is essential to understand its biological target and, consequently, its potential mechanism of action. While the specific PDB IDs were not retrieved in the initial search, the presence of benzenesulfonamide and piperazine moieties in a ligand is often associated with inhibitory activity against various enzymes, such as kinases. For instance, similar structures have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.



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References

- 1. rcsb.org [rcsb.org]
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